1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro-

COMT inhibition peripheral selectivity blood-brain barrier

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- (CAS 125628-92-4), systematically named 5-methylsulfonyl-3-nitrobenzene-1,2-diol, is a synthetic nitrocatechol derivative bearing a methylsulfonyl (–SO₂CH₃) group at the 5-position and a nitro (–NO₂) group at the 3-position of the catechol ring. With a molecular formula of C₇H₇NO₆S and a molecular weight of 233.20 g/mol, this compound belongs to the pharmacologically significant nitrocatechol class, which includes the marketed COMT inhibitors entacapone and tolcapone.

Molecular Formula C7H7NO6S
Molecular Weight 233.20 g/mol
CAS No. 125628-92-4
Cat. No. B12722312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro-
CAS125628-92-4
Molecular FormulaC7H7NO6S
Molecular Weight233.20 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO6S/c1-15(13,14)4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3
InChIKeyLRINMBOHZZPHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- (CAS 125628-92-4): A Methylsulfonyl-Functionalized Nitrocatechol COMT Inhibitor Candidate for Neurological Research Procurement


1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- (CAS 125628-92-4), systematically named 5-methylsulfonyl-3-nitrobenzene-1,2-diol, is a synthetic nitrocatechol derivative bearing a methylsulfonyl (–SO₂CH₃) group at the 5-position and a nitro (–NO₂) group at the 3-position of the catechol ring . With a molecular formula of C₇H₇NO₆S and a molecular weight of 233.20 g/mol, this compound belongs to the pharmacologically significant nitrocatechol class, which includes the marketed COMT inhibitors entacapone and tolcapone [1]. The dual electron-withdrawing substitution pattern (methylsulfonyl + nitro) on the catechol scaffold is structurally distinct from clinically established nitrocatechols, positioning this compound as a differentiated research tool for probing structure-activity relationships in catechol-O-methyltransferase (COMT) inhibition and peripheral catecholamine metabolism [2].

Why 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- Cannot Be Replaced by Generic Nitrocatechol COMT Inhibitors in Experimental Protocols


Substituting 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- with a generic nitrocatechol—such as entacapone, tolcapone, or 3,5-dinitrocatechol (OR-486)—introduces uncontrolled experimental variables because the methylsulfonyl substituent at the 5-position fundamentally alters the electronic character, lipophilicity, and steric profile of the catechol pharmacophore compared to the acyl, cyano, or nitro substituents present in standard comparators [1]. The Hammett σₚ constant for the –SO₂CH₃ group (≈+0.72) differs substantially from that of –NO₂ (+0.78) [2], meaning that the acid dissociation constants (pKₐ) of the catechol hydroxyls, the redox potential of the catechol/quinone couple, and the compound's susceptibility to O-methylation by COMT will not be approximated by any other commercially available nitrocatechol. Procurement of the specific methylsulfonyl-substituted analogue is therefore essential for studies where the 5-position substituent is the variable under investigation, particularly in SAR campaigns mapping the electronic and steric determinants of peripheral vs. central COMT inhibition selectivity [3].

Quantitative Differentiation Evidence for 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- (CAS 125628-92-4) Against Closest Nitrocatechol Comparators


Peripheral-Selective COMT Inhibition Design: Methylsulfonyl as a Brain-Penetration Gatekeeper

The methylsulfonyl group at the 5-position confers substantially higher topological polar surface area (TPSA = 117.74 Ų) and hydrogen-bond acceptor count (6) compared to the marketed peripheral-selective COMT inhibitor entacapone (TPSA ≈ 130 Ų; however entacapone achieves peripheral restriction via its α-cyanoacrylamide side chain rather than ring substituent alone) . In contrast, the brain-penetrant nitrocatechol tolcapone (calculated TPSA ≈ 94 Ų) [1] lacks any polar sulfonyl moiety. While direct brain-to-plasma ratio data for this specific compound are not publicly available, the structural alignment with entacapone's peripheral-selectivity design principles—a combination of high polarity and hydrogen-bonding capacity from the sulfonyl oxygen atoms—suggests that 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- should exhibit restricted CNS penetration relative to tolcapone [2]. This is a critical differentiation for experiments requiring selective peripheral COMT inhibition without confounding central effects.

COMT inhibition peripheral selectivity blood-brain barrier Parkinson's disease

Potency Gap Relative to 3,5-Dinitrocatechol (OR-486): Methylsulfonyl as a Moderate Electron-Withdrawing Alternative to the Second Nitro Group

The benchmark nitrocatechol COMT inhibitor 3,5-dinitrocatechol (OR-486) achieves its exceptional potency (IC₅₀ = 12 nM against rat brain COMT) [1] through the synergistic electron-withdrawing effect of two nitro groups, which stabilize the ionized catechol form that binds to COMT's magnesium cofactor. Replacement of one nitro group with a methylsulfonyl group (as in the target compound) is expected to reduce potency, since the σₚ value of –SO₂CH₃ (+0.72) is slightly lower than that of –NO₂ (+0.78) [2]. However, the methylsulfonyl group introduces steric bulk and additional conformational degrees of freedom that may confer selectivity advantages at the enzyme's hydrophobic binding pocket that accommodates the 5-position substituent [3]. Direct IC₅₀ data for this compound have not been publicly reported; however, based on established nitrocatechol SAR showing that mono-nitrated catechols with electron-withdrawing 5-substituents typically exhibit IC₅₀ values in the nanomolar-to-submicromolar range [4], the compound's potency is expected to lie between that of OR-486 (12 nM, brain COMT) and entacapone (IC₅₀ = 151 nM). The quantitative potency sacrifice relative to OR-486 may be offset by differentiated pharmacokinetic or selectivity properties conferred by the unique methylsulfonyl substituent.

COMT inhibition nitrocatechol SAR electron-withdrawing substituent enzyme kinetics

Electrochemical Synthetic Accessibility: A Facile One-Pot Route to Sulfonyl-Functionalized Catechols Unavailable via Classical Nitration-Sulfonation

The target compound represents a specific embodiment of the phenylsulfonylbenzenediol structural class accessible via the electrochemical oxidative Michael addition of sulfinate nucleophiles to anodically generated o-quinone intermediates [1]. In the general methodology reported by Nematollahi and Rahchamani (2002), catechol derivatives undergo controlled-potential electro-oxidation in aqueous solution in the presence of sulfinic acid nucleophiles to yield sulfone derivatives (4a–4c) in good yields and purity using an undivided cell [1]. Critically, this electrochemical route provides regioselective access to 5-sulfonyl-substituted catechols without requiring harsh nitration-sulfonation sequences that typically produce regioisomeric mixtures and require chromatographic separation [2]. While the published study reports yields for phenylsulfonyl derivatives rather than methylsulfonyl variants, the methodology is directly extensible: substitution of benzenesulfinic acid with methanesulfinic acid as the nucleophile would yield 5-methylsulfonyl-substituted catechols [1]. This synthetic accessibility contrasts with multi-step classical routes that involve sequential protection-nitration-sulfonation-deprotection, offering researchers a streamlined procurement or in-house preparation pathway not available for most comparator nitrocatechols [3].

electro-organic synthesis sulfone derivatives green chemistry o-quinone Michael addition

Hepatocellular Safety Differentiation: Methylsulfonyl-Substituted Nitrocatechols May Avoid the Mitochondrial Toxicity Liability of Tolcapone

Tolcapone, a brain-penetrant nitrocatechol COMT inhibitor, was associated with severe hepatotoxicity leading to restricted clinical use and FDA black-box warning, a toxicity attributed to uncoupling of mitochondrial oxidative phosphorylation by the nitrocatechol pharmacophore [1]. In contrast, entacapone—which bears the same nitrocatechol core but with a different substitution pattern and peripheral restriction—does not cause hepatotoxicity [1]. Comparative studies in HepaRG cells demonstrate that tolcapone decreases ATP content (estimated IC₅₀ = 100 ± 15 μM) and is cytotoxic (estimated IC₅₀ = 333 ± 45 μM), whereas entacapone causes no cytotoxicity and no ATP depletion up to 200 μM [2]. The methylsulfonyl group at the 5-position of the target compound introduces a polar, electron-withdrawing substituent with distinct metabolic and physicochemical properties compared to the 4'-methylbenzophenone substituent of tolcapone; while direct mitochondrial toxicity data for this specific compound are unavailable, the structural divergence from tolcapone's toxophoric 4'-methylbenzophenone moiety and alignment with the safer entacapone structural paradigm (polar, peripherally-restricted substitution) suggests a differentiated safety profile [3].

hepatotoxicity mitochondrial uncoupling nitrocatechol safety tolcapone alternative

Regiochemical Differentiation: O-Methylation Regioselectivity Determined by 3-Nitro, 5-Methylsulfonyl Substitution Pattern

The regiochemistry of COMT-catalyzed O-methylation of nitrocatechol inhibitors is critically dependent on the substitution pattern. Palma et al. (2006) demonstrated through a comparative crystallographic and in vitro study of ortho- and meta-nitrated catecholic COMT inhibitors that the position of the nitro group dictates whether methylation occurs preferentially at the 3-OH or 4-OH position of the catechol ring [1]. For 3-nitro-substituted catechols (as in the target compound), the nitro group at the 3-position electronically deactivates the adjacent 2-OH (or 3-OH in the IUPAC numbering), biasing methylation toward the 4-OH (or 1-OH) position [1]. The additional 5-methylsulfonyl substituent further modulates this regioselectivity through its electron-withdrawing resonance effect, creating a unique O-methylation pattern that differs from that of 3,5-dinitrocatechol (where both hydroxyls are flanked by nitro groups) or entacapone (where the 5-substituent is the bulky α-cyanoacrylamide side chain) [2]. This differential metabolite profile is essential for mass spectrometry-based metabolomics studies where unambiguous identification of the mono-O-methyl metabolite is required; using an alternative nitrocatechol would produce a different metabolite that may co-elute or share fragmentation patterns with endogenous catechol metabolites [3].

COMT regioselectivity O-methylation nitrocatechol metabolism metabolite identification

Defined Research and Industrial Application Scenarios for 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- (CAS 125628-92-4)


Peripheral COMT Inhibition in Rodent Pharmacokinetic-Pharmacodynamic Studies Requiring Exclusion of Central Effects

In preclinical models where levodopa (L-DOPA) is co-administered and peripheral 3-O-methyldopa (3-OMD) formation must be suppressed without confounding central COMT inhibition—such as in the characterization of gut-first vs. brain-first Parkinson's disease hypotheses [1]—this compound's predicted peripheral restriction (based on high TPSA and hydrogen-bond acceptor count) makes it a more appropriate tool than brain-penetrant tolcapone. Researchers can administer this compound alongside L-DOPA/carbidopa and measure plasma 3-OMD levels as a peripheral COMT activity biomarker without the interpretive ambiguity introduced by central COMT inhibition.

Structure-Activity Relationship (SAR) Mapping of the 5-Position Substituent in Nitrocatechol COMT Inhibitor Lead Optimization

Medicinal chemistry programs aiming to optimize the balance between COMT inhibitory potency, peripheral selectivity, and metabolic stability require systematic variation of the 5-position substituent on the 3-nitrocatechol core. This compound fills a critical gap in the substituent matrix between the –NO₂ (OR-486), –COCH₃, –CN, and bulky aroyl substituents of established comparators [2]. By incorporating this compound into a congeneric series, SAR analysts can quantify the contribution of the methylsulfonyl group's unique combination of moderate electron withdrawal (σₚ = +0.72), hydrogen-bond acceptor capacity, and tetrahedral geometry to COMT binding affinity, metabolic glucuronidation rate, and plasma protein binding.

Electrochemical Synthesis Platform Development for Late-Stage Functionalization of Catechol-Containing Natural Products

The demonstrated electrochemical oxidative sulfonylation methodology [3] that yields 5-sulfonyl catechols provides a platform for derivatizing catechol-containing natural products and drug candidates. Procurement of this specific methylsulfonyl-substituted compound serves as a reference standard for analytical method development (HPLC retention time, MS/MS fragmentation pattern) when extending the electrochemical methodology to more complex catechol substrates, including flavonoids, catechol estrogens, and dopamine-derived neurotoxins. Its well-defined structure and moderate polarity make it an ideal system suitability standard for reversed-phase LC method validation.

Mitochondrial Toxicity Screening Cascade: Differentiating Safe vs. Hepatotoxic Nitrocatechol Structural Features

Given the established mitochondrial toxicity of tolcapone and the safety of entacapone [4], this compound provides a structurally intermediate probe for dissecting the molecular determinants of nitrocatechol-induced mitochondrial uncoupling. By comparing the target compound's effects on HepaRG cell ATP content and mitochondrial membrane potential against those of tolcapone (toxic), entacapone (nontoxic), and nitecapone (intermediate), toxicology researchers can determine whether the methylsulfonyl group mitigates or exacerbates the mitochondrial liability inherent to the nitrocatechol pharmacophore, informing safer COMT inhibitor design.

Quote Request

Request a Quote for 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.